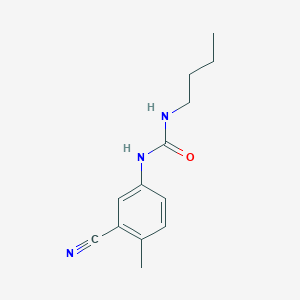

N-Butyl-N'-(3-Cyano-4-methylphenyl)harnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-butyl-1-(3-cyano-4-methylphenyl)urea is an organic compound with the molecular formula C₁₃H₁₇N₃O It is characterized by the presence of a butyl group, a cyano group, and a methylphenyl group attached to a urea moiety

Wissenschaftliche Forschungsanwendungen

- BCMU ist ein Vorläufer von n-Butylcyanoacrylat (BCA), das weit verbreitet als Gewebekleber verwendet wird. BCA bietet hervorragende Zugfestigkeit, bakteriostatische Eigenschaften und Hämostase. Es dichtet Wunden und Einschnitte effektiv ab, was es bei chirurgischen Eingriffen wertvoll macht .

- Forscher haben BCMU als Baustein für Arzneimittel-Abgabesysteme untersucht. Durch Modifizierung seiner Struktur kann es als Vorläufer für Nanopartikel dienen. Diese Nanopartikel können Arzneimittel einschließen und kontrolliert freisetzen, wodurch die therapeutische Wirksamkeit gesteigert wird .

- N-Butylcyanoacrylat (NBCA), das aus BCMU gewonnen wird, wurde zur Behandlung von Ösophago-Gastro-Intestinalen (ÖGI) Varizenblutungen untersucht. Eine systematische Übersichtsarbeit und Meta-Analyse von Studien zeigte die Wirksamkeit und Sicherheit bei der Behandlung dieser schweren Erkrankung .

- BCMU-Derivate sind privilegierte Strukturen, die als essentielle Vorläufer für heterocyclische Verbindungen dienen. Die Carbonyl- und Cyanofunktionen in diesen Derivaten ermöglichen Reaktionen mit gängigen Reagenzien, die zu verschiedenen Heterocyclen führen. Forscher haben ihr Potenzial als Chemotherapeutika untersucht .

- BCMU-Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit erregt. Biochemiker haben faszinierende Eigenschaften im Zusammenhang mit diesen Verbindungen berichtet. Ihr aktives Wasserstoffatom an C-2 ermöglicht die Teilnahme an verschiedenen Kondensations- und Substitutionsreaktionen, die zu neuartigen heterocyclischen Einheiten führen .

- Es gibt verschiedene Verfahren zur Synthese von BCMU-Derivaten. Dazu gehören die direkte Behandlung von Aminen mit Methylcyanoacetat, lösungsmittelfreie Reaktionen und das Rückflussköcheln in Lösungsmitteln. Jede Methode bietet einzigartige Vorteile und liefert spezifische Derivate .

Gewebekleber und Wundverschluss

Arzneimittel-Abgabesysteme

Behandlung von Ösophago-Gastro-Intestinalen (ÖGI) Varizenblutungen

Heterocyclische Synthese

Biologisch aktive Verbindungen

Synthese von Cyanoacetamid-Derivaten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(3-cyano-4-methylphenyl)urea typically involves the reaction of 3-cyano-4-methylaniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Dissolve 3-cyano-4-methylaniline in an appropriate solvent, such as dichloromethane or toluene.

Step 2: Add butyl isocyanate to the reaction mixture while maintaining the temperature at around 0-5°C.

Step 3: Stir the reaction mixture for several hours, allowing the reaction to proceed to completion.

Step 4: Purify the product by recrystallization or column chromatography

Eigenschaften

IUPAC Name |

1-butyl-3-(3-cyano-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-4-7-15-13(17)16-12-6-5-10(2)11(8-12)9-14/h5-6,8H,3-4,7H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKBCZHXVSOIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=C(C=C1)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)

![N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2538813.png)

![N-cyclopentyl-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2538814.png)

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2538822.png)